molecular formula C18H16O2Si B11835031 Diethynylbis(4-methoxyphenyl)silane

Diethynylbis(4-methoxyphenyl)silane

Cat. No.: B11835031
M. Wt: 292.4 g/mol
InChI Key: IYMITJRYKZVKJP-UHFFFAOYSA-N
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Description

Diethynylbis(4-methoxyphenyl)silane is a silicon-based organic compound characterized by two ethynyl (-C≡C-) groups and two 4-methoxyphenyl (C₆H₄-OCH₃) substituents bonded to a central silicon atom. This structure imparts unique electronic and mechanical properties, making it valuable in advanced material science, particularly in coatings, conductive polymers, and composites. The ethynyl groups enable crosslinking and conjugation, enhancing thermal stability and electrical conductivity, while the methoxy substituents improve solubility and interfacial adhesion in polymeric matrices .

Properties

Molecular Formula

C18H16O2Si

Molecular Weight

292.4 g/mol

IUPAC Name

diethynyl-bis(4-methoxyphenyl)silane

InChI

InChI=1S/C18H16O2Si/c1-5-21(6-2,17-11-7-15(19-3)8-12-17)18-13-9-16(20-4)10-14-18/h1-2,7-14H,3-4H3

InChI Key

IYMITJRYKZVKJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Si](C#C)(C#C)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethynylbis(4-methoxyphenyl)silane can be synthesized through a multi-step process. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with dichlorodiethynylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques. The process may include steps such as distillation and recrystallization to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethynylbis(4-methoxyphenyl)silane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form silanes with different substituents.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl groups can lead to the formation of diketones, while reduction can yield silanes with hydrogen or alkyl groups.

Scientific Research Applications

Diethynylbis(4-methoxyphenyl)silane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used to modify biomolecules for studying their interactions and functions.

    Industry: The compound is used in the production of advanced materials, such as high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of Diethynylbis(4-methoxyphenyl)silane involves its ability to form strong covalent bonds with other molecules. The ethynyl groups can participate in cycloaddition reactions, while the methoxy groups can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.

Comparison with Similar Compounds

Comparison with Similar Silane-Based Compounds

The properties of Diethynylbis(4-methoxyphenyl)silane are best understood in relation to structurally analogous silanes. Below is a comparative analysis based on substituents, reactivity, and applications:

Structural and Functional Group Variations
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Ethynyl, 4-methoxyphenyl -C≡C-, -OCH₃ ~318.4 (calculated)
Bis(4-methoxyphenyl)dimethylsilane Methyl, 4-methoxyphenyl -CH₃, -OCH₃ 316.4
4,5-Bis(4-methoxyphenyl)thiophen-2-ylphenylsilane Thienyl, methyl, phenyl -S-, -CH₃, -C₆H₅ ~440.6 (estimated)

Key Observations :

  • Ethynyl vs. Methyl Groups : The ethynyl groups in this compound enable π-conjugation and thermal crosslinking, enhancing thermal stability (up to 300°C in epoxy composites) compared to the methyl-substituted analog, which exhibits lower thermal resistance (~200°C) .
  • Thienyl Substituents : The thiophene-containing silane () shows enhanced electronic properties due to sulfur’s polarizability, making it suitable for optoelectronic applications, whereas the ethynyl variant excels in mechanical reinforcement .

Research Findings :

  • Mechanical Stability : this compound forms robust covalent networks in epoxy resins, improving flexural strength by 40% compared to dimethyl analogs .
  • Corrosion Resistance: Silane coatings with ethynyl groups exhibit 90% retention in EMI shielding effectiveness after abrasion tests, outperforming non-crosslinked silanes .
  • Shelf Life : Unlike hydrolytically stable dimethyl silanes, ethynyl-substituted silanes require anhydrous storage to prevent premature polymerization .

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